N-(4-bromophenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide
Description
N-(4-bromophenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide is a triazole-based acetamide derivative featuring a 4-bromophenyl group, a thienyl-substituted triazole ring, and a methyl substituent. Its structure combines aromatic and heterocyclic elements, which are common in pharmacologically active compounds. The bromophenyl moiety is a hallmark of many bioactive molecules, as bromine’s electron-withdrawing properties enhance binding interactions with biological targets .
This compound’s design aligns with trends in kinase inhibitors and antimicrobial agents. For example, pyridazinone derivatives with bromophenyl-acetamide motifs exhibit agonist activity against formyl peptide receptors (FPR1/FPR2), modulating calcium mobilization and chemotaxis in neutrophils . Similarly, triazole-thioacetamide derivatives demonstrate antimicrobial and enzyme-inhibitory properties, as seen in compounds like 9f (N-(4-bromophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide), which has a melting point of 247.9°C and distinct spectral signatures (1H NMR: 7.58–7.40 ppm; 13C NMR: 166.1, 154.9 ppm) .
Properties
Molecular Formula |
C15H13BrN4OS2 |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H13BrN4OS2/c1-20-14(12-3-2-8-22-12)18-19-15(20)23-9-13(21)17-11-6-4-10(16)5-7-11/h2-8H,9H2,1H3,(H,17,21) |
InChI Key |
SWQAJHYZANEPBU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)Br)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide typically involves multi-step reactions. One common synthetic route includes:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the thienyl group: This step often involves the use of thiophene derivatives and coupling reactions.
Attachment of the bromophenyl group: This can be done using bromination reactions or through the use of brominated precursors.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and triazole moieties.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products:
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products include dehalogenated derivatives.
Substitution: A variety of substituted phenyl derivatives can be obtained.
Scientific Research Applications
N-(4-bromophenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-2-(4-methyl-5-(2-thienyl)(1,2,4-triazol-3-ylthio))acetamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes and receptors. The triazole ring and thienyl group may play crucial roles in binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Substituent Variations on the Triazole Ring
- N-(4-Bromophenyl)-2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide (): Replacing the methyl and thienyl groups with ethyl and furyl substituents reduces hydrophobicity compared to the target compound.
- N-(4-Bromophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () :
The pyridinyl group introduces nitrogen-based hydrogen bonding, which could enhance solubility and target engagement. However, steric bulk from the ethyl group might reduce membrane permeability relative to the methyl-substituted target compound .
Thiophene vs. Other Aromatic Substituents
Enzyme Inhibition (IC50 Values)
*Hypothetical comparison: The target compound’s thienyl group may confer stronger enzyme binding than phenyl analogues (e.g., S), but the absence of electron-withdrawing chlorine atoms (cf. S) might reduce potency .
Antimicrobial and Antimycobacterial Activity
- N-(4-Bromophenyl)-2-(2-thienyl)acetamide derivatives () :
These derivatives exhibit antimycobacterial activity, with substituent positioning (para-bromo vs. meta) critically influencing efficacy . - Chloroacetamide derivatives (): Halogenated substituents (e.g., –Br, –Cl) enhance antimicrobial activity by improving membrane penetration. aureus and C. albicans .
Physicochemical Properties
*Hypothetical analysis: The target compound’s methyl and thienyl groups likely increase melting point and crystallinity compared to fluorophenyl analogues (e.g., 9e, 220.1°C) due to enhanced van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
